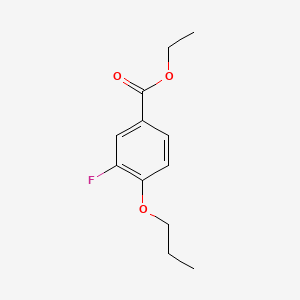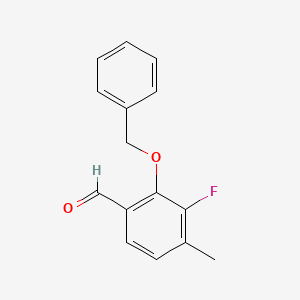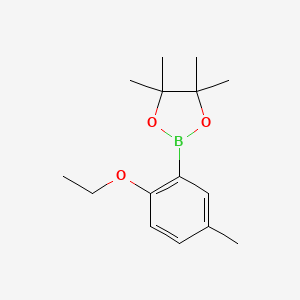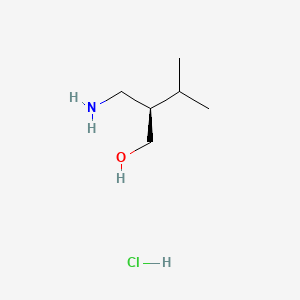
(R)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butanol, featuring an amino group and a methyl group, making it a versatile molecule in organic synthesis and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methyl-2-butanone.
Reductive Amination: The key step involves the reductive amination of ®-3-methyl-2-butanone with formaldehyde and ammonia, using a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines.
Substitution: Forms substituted amines or other derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is used as a chiral building block for the synthesis of complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it valuable for studying stereospecific interactions.
Medicine
Medically, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is investigated for its potential therapeutic effects. It is a precursor in the synthesis of drugs targeting neurological disorders and other conditions.
Industry
Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
作用機序
The mechanism of action of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved include binding to active sites and inducing conformational changes that affect the function of the target molecules.
類似化合物との比較
Similar Compounds
(S)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: The enantiomer of the compound, with similar but stereospecific properties.
2-(Aminomethyl)-2-methylpropan-1-OL hydrochloride: A structural isomer with different spatial arrangement.
3-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: Another isomer with variations in the position of the amino and methyl groups.
Uniqueness
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(3-7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
InChIキー |
RBJQQOPPUARYEC-FYZOBXCZSA-N |
異性体SMILES |
CC(C)[C@H](CN)CO.Cl |
正規SMILES |
CC(C)C(CN)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


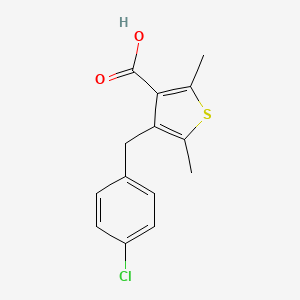
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)
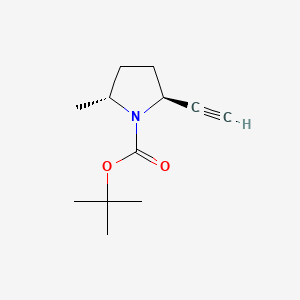

![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)

![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)

![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
